2,6-Dimethyl-4-fluorobenzoic acid
Overview
Description
2,6-Dimethyl-4-fluorobenzoic acid is a chemical compound with the molecular formula C9H9FO2 . It has a molecular weight of 168.16 g/mol .
Molecular Structure Analysis
The InChI code for 2,6-Dimethyl-4-fluorobenzoic acid is1S/C9H9FO2/c1-5-3-7 (10)4-6 (2)8 (5)9 (11)12/h3-4H,1-2H3, (H,11,12)
. The Canonical SMILES is CC1=CC (=CC (=C1C (=O)O)C)F
. Physical And Chemical Properties Analysis
2,6-Dimethyl-4-fluorobenzoic acid has a molecular weight of 168.16 g/mol . It has a XLogP3-AA value of 2.3, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass are 168.05865769 g/mol . The topological polar surface area is 37.3 Ų . The compound is covalently bonded and has a complexity of 169 .Scientific Research Applications
Lanthanide Complexes with Fluorobenzoic Acid Derivatives : Lanthanide-based self-assembling complexes, fabricated from 2-fluorobenzoic acid and other compounds, are studied for their supramolecular structures, spectroscopy, and thermal behavior. These complexes exhibit characteristic fluorescence of lanthanide ions, indicating potential applications in materials science (Du, Ren, & Zhang, 2021).
Radiolabelling for PET Imaging : A study on the rapid method for radiolabelling short peptides with 4-[18F]fluorobenzoic acid for positron emission tomography (PET) imaging illustrates the potential medical imaging applications. This method facilitates the labeling of peptides containing specific motifs for integrin binding, indicating its relevance in studying tumor biology (Sutcliffe-Goulden et al., 2002).
Vibrational Spectra Analysis : Research on the vibrational spectra and optimized geometry of fluorobenzoic acid derivatives, such as 2,4,6-tri-fluorobenzoic acid, using Raman and IR spectra, provides insights into molecular structure and bonding. Such studies are valuable in the field of chemical analysis and material characterization (Mukherjee, Singh, & Yadav, 2011).
Regio-selective Hydroxysubstitution : A study focusing on the regio-selective replacement of fluorine in fluorobenzoic acid derivatives with hydroxide to synthesize salicylic acid derivatives has implications in organic synthesis and chemical production (Umezu, Tabuchi, & Kimura, 2003).
Fluorescent Quenching Detection : The use of fluorobenzoic acid derivatives in fluorescent quenching detection of certain compounds suggests potential applications in chemical sensing technologies. For instance, the detection of trinitrophenol and acetate ions using specific fluorobenzoic acid derivatives demonstrates their utility in environmental and chemical analysis (Ni et al., 2016).
Biodegradation Studies : The study of the biodegradation of fluorinated benzoates by specific microorganisms, such as Syntrophus aciditrophicus, offers insights into environmental chemistry and pollution control. Understanding how these compounds are metabolically transformed can inform strategies for bioremediation and waste management (Mouttaki, Nanny, & McInerney, 2008).
Safety And Hazards
properties
IUPAC Name |
4-fluoro-2,6-dimethylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYFAAZGSGZNGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80429093 | |
Record name | 2,6-DIMETHYL-4-FLUOROBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80429093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4-fluorobenzoic acid | |
CAS RN |
16633-50-4 | |
Record name | 2,6-DIMETHYL-4-FLUOROBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80429093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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